molecular formula C20H19NO3S B14409602 2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine CAS No. 81167-59-1

2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine

Cat. No.: B14409602
CAS No.: 81167-59-1
M. Wt: 353.4 g/mol
InChI Key: DFKJJPCPOCCIKS-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine is a complex organic compound that features a pyridine ring substituted with a methanesulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine typically involves the reaction of 2,5-dimethylphenylmethanesulfonyl chloride with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

81167-59-1

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfonyl]-1-oxido-4-phenylpyridin-1-ium

InChI

InChI=1S/C20H19NO3S/c1-15-8-9-16(2)19(12-15)14-25(23,24)20-13-18(10-11-21(20)22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3

InChI Key

DFKJJPCPOCCIKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=[N+](C=CC(=C2)C3=CC=CC=C3)[O-]

Origin of Product

United States

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